Aloe emodin anthrone

Description

Properties

CAS No. |

6247-99-0 |

|---|---|

Molecular Formula |

C15H12O4 |

Molecular Weight |

256.25 g/mol |

IUPAC Name |

1,8-dihydroxy-3-(hydroxymethyl)-10H-anthracen-9-one |

InChI |

InChI=1S/C15H12O4/c16-7-8-4-10-6-9-2-1-3-11(17)13(9)15(19)14(10)12(18)5-8/h1-5,16-18H,6-7H2 |

InChI Key |

AVZIASIVCYCZND-UHFFFAOYSA-N |

SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |

Canonical SMILES |

C1C2=C(C(=CC=C2)O)C(=O)C3=C1C=C(C=C3O)CO |

Appearance |

Solid powder |

Other CAS No. |

6247-99-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AE-anthrone aloe emodin anthrone aloe-emodin-9-anthrone aloeemodinanthron |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Aloe Emodin Anthrone: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aloe emodin (B1671224) anthrone (B1665570), a reduced form of the naturally occurring anthraquinone (B42736) aloe-emodin (B1665711), is a molecule of significant interest in pharmacological research. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for investigating its effects on cellular pathways are provided, alongside a summary of quantitative data from various studies. Furthermore, this guide visualizes key signaling pathways modulated by this compound, offering a valuable resource for researchers in oncology, pharmacology, and drug discovery.

Chemical Structure and Properties

Aloe emodin anthrone, with the IUPAC name 1,8-dihydroxy-3-(hydroxymethyl)-10H-anthracen-9-one, is a member of the anthracene (B1667546) class of compounds.[1][2][3] It is the reduced, anthrone form of aloe-emodin, a well-studied dihydroxyanthraquinone.[1][2]

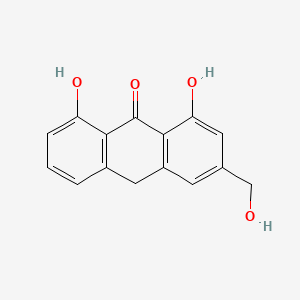

Chemical Structure

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and the closely related aloe-emodin are presented below. Due to its relationship as a direct precursor and metabolite, the properties of aloe-emodin are highly relevant.

| Property | This compound | Aloe-Emodin |

| Molecular Formula | C15H12O4[1][2][3] | C15H10O5[4][5] |

| Molecular Weight | 256.25 g/mol [1][2][3] | 270.24 g/mol [4][5] |

| IUPAC Name | 1,8-dihydroxy-3-(hydroxymethyl)-10H-anthracen-9-one[1][3] | 1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione[4][5] |

| Synonyms | AE-Anthrone, Aloe-emodin-9-anthrone[1][3] | Rhabarberone[4][5] |

| Appearance | Yellow-orange crystalline solid[6] | Orange needle-shaped crystals[7] |

| Solubility | Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[6][8] | Soluble in DMSO, chloroform, and hot ethanol.[7][8][9] |

| Stability | Sensitive to pH and temperature.[1][10] C-C fission and oxidation can occur in alkaline conditions.[8] | Stable at 4°C, but significant degradation occurs at higher temperatures (e.g., >90% decomposition at 70°C within 6 hours).[8] Stability is also pH-dependent, with increased degradation at higher pH.[11] |

Biological Activities and Signaling Pathways

Aloe emodin, the oxidized form of this compound, has been extensively studied for its diverse pharmacological effects, including anti-cancer, anti-inflammatory, and anti-viral properties.[12][13] The biological activities are often attributed to its ability to modulate key cellular signaling pathways.

Anti-Cancer Effects and Apoptosis Induction

A significant body of research focuses on the anti-neoplastic properties of aloe-emodin. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[14][15][16] One of the primary mechanisms is the induction of apoptosis through the intrinsic mitochondrial pathway.

Caption: Aloe Emodin-Induced Mitochondrial Apoptosis Pathway.

Modulation of MAPK and Wnt/β-Catenin Signaling

Aloe-emodin has also been shown to influence other critical signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Wnt/β-catenin pathways. It can modulate the phosphorylation of p38 MAPK, ERK, and JNK, thereby affecting cell proliferation, differentiation, and inflammation.[17][18][19] Furthermore, studies have indicated its ability to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[20][21][22][23][24]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological effects of this compound. These protocols are based on established methods used for aloe-emodin.

Cell Viability Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle-only control.

-

Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well and incubate for 2-4 hours at 37°C.

-

Measurement: If using MTT, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. Measure the absorbance at 490 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.[16][25]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with desired concentrations of this compound for the specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry within one hour.[25]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., against Bcl-2, Bax, cleaved caspase-3, p-p38, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[14][26][27]

p38 MAPK Activity Assay

This assay measures the kinase activity of p38 MAPK.

-

Immunoprecipitation: Lyse treated and control cells and immunoprecipitate p38 MAPK using a specific anti-p38 antibody and protein A/G agarose (B213101) beads.

-

Kinase Reaction: Resuspend the immunoprecipitated p38 in a kinase assay buffer containing ATP and a specific substrate, such as ATF2.

-

Incubation: Incubate the reaction mixture at 30°C for 30 minutes.

-

Detection: Analyze the phosphorylation of the substrate (e.g., p-ATF2) by Western blotting using a phospho-specific antibody.[28]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the biological effects of aloe-emodin, which can serve as a reference for designing experiments with this compound.

| Cell Line | Assay | Concentration/Dose | Observed Effect | Reference |

| Human hepatoma (Huh-7) | Cell Viability | Time- and dose-dependent | Inhibition of cell proliferation | [14] |

| Human colon carcinoma (DLD-1, WiDr) | Cell Viability | Dose- and time-dependent | Induced cell death | [29] |

| Human breast cancer (MCF-7) | Apoptosis Assay | 20-40 µM for 72h | Increased apoptosis rates (13.84% and 22.58% respectively) | [25] |

| Melanoma cells | CCK-8 Assay | 0-25 µg/mL for 48h | Reduced cell proliferation | |

| Androgen-independent prostate cancer (DU145) | ROS Assay | 20 and 25 µM | Increased reactive oxygen species (ROS) production | [21] |

| Human gastric cancer (SGC-7901) | Apoptosis Assay (PDT) | 6.4 J/cm² light dose | Increased cell death rate to 77.3% | |

| Hemoglobin | Aggregation Assay | 100-125 µM | Inhibition of thermal aggregation | [30] |

Conclusion

This compound and its oxidized form, aloe-emodin, represent a promising class of compounds with significant potential for therapeutic applications, particularly in oncology. Their ability to modulate multiple critical signaling pathways, including those involved in apoptosis, cell proliferation, and inflammation, underscores their importance in drug discovery and development. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of these fascinating natural products. Further investigation is warranted to fully elucidate the distinct biological activities of this compound and to explore its potential in preclinical and clinical settings.

References

- 1. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 1,8-Dihydroxy-3-(hydroxymethyl)-9(10H)-anthracenone | C15H12O4 | CID 122840 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Aloe emodin | C15H10O5 | CID 10207 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Aloe emodin - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Aloe emodin | 481-72-1 [chemicalbook.com]

- 8. Buy Aloe-emodin | 481-72-1 | >98% [smolecule.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Temperature and pH Stability of Anthraquinones from Native Aloe vera Gel, Spray-Dried and Freeze-Dried Aloe vera Powders during Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aloe-emodin: Progress in Pharmacological Activity, Safety, and Pharmaceutical Formulation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jctres.com [jctres.com]

- 15. aloearborescens.tripod.com [aloearborescens.tripod.com]

- 16. scispace.com [scispace.com]

- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Aloe-emodin inhibits the proliferation, migration, and invasion of melanoma cells via inactivation of the Wnt/beta-catenin signaling pathway - Du - Annals of Translational Medicine [atm.amegroups.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Aloe-Emodin Induces Breast Tumor Cell Apoptosis through Upregulation of miR-15a/miR-16-1 That Suppresses BCL2 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Integrated analysis of potential pathways by which aloe-emodin induces the apoptosis of colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. researchgate.net [researchgate.net]

- 30. Aloe emodin, an anthroquinone from Aloe vera acts as an anti aggregatory agent to the thermally aggregated hemoglobin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of Aloe Emodin Anthrone: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the biosynthesis pathway of aloe emodin (B1671224) anthrone (B1665570) in plants, a key intermediate in the formation of various bioactive anthraquinones. This document provides a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols for the study of this pathway, intended to serve as a valuable resource for researchers in natural product biosynthesis, drug discovery, and plant biochemistry.

Introduction

Aloe emodin and its derivatives, found in various Aloe species, are well-documented for their wide range of pharmacological activities. The core of these molecules, aloe emodin anthrone, is synthesized via the polyketide pathway, a major route for the production of a diverse array of natural products in plants. Understanding the intricacies of this biosynthetic pathway is crucial for the potential metabolic engineering of plants and microorganisms to enhance the production of these valuable compounds.

The Biosynthesis Pathway of this compound

The formation of this compound begins with the assembly of a linear octaketide chain from simple metabolic precursors, followed by a series of cyclization and modification reactions.

The Polyketide Pathway

The biosynthesis of this compound is a classic example of the polyketide pathway.[1][2] This pathway commences with a starter molecule, acetyl-CoA, and involves the sequential addition of extender units, malonyl-CoA.

Key Enzymes and Reactions

The central enzyme in this pathway is a Type III Polyketide Synthase (PKS) known as Octaketide Synthase (OKS) .[1][3] In Aloe species, such as Aloe arborescens, OKS has been identified and shown to catalyze the formation of an eight-ketide chain.[4][5]

The overall reaction catalyzed by OKS is as follows:

1 Acetyl-CoA + 7 Malonyl-CoA → Linear Octaketide + 8 CoA + 7 CO₂

This linear octaketide is highly unstable and undergoes a series of spontaneous or enzyme-assisted cyclization and aromatization reactions to form the tricyclic aromatic structure of this compound. While the exact intermediates and subsequent enzymatic steps leading to this compound are not fully elucidated in Aloe species, the proposed pathway involves intramolecular aldol (B89426) condensations and dehydrations.

A visual representation of this pathway is provided below.

Quantitative Data

While extensive quantitative data for the entire this compound biosynthesis pathway in Aloe species is limited in the literature, this section summarizes the available information. Further research is required to fully characterize the kinetics of all enzymes and the in vivo flux through the pathway.

Table 1: Enzyme Kinetic and Product Yield Data

| Parameter | Enzyme/System | Value | Species | Reference |

| Enzyme Kinetics | ||||

| Km for Malonyl-CoA | Octaketide Synthase (PcOKS) | 79.9 ± 19.5 µM | Polygonum cuspidatum | [6] |

| Product Yield | ||||

| SEK4/SEK4b Production | Whole cell biocatalysis with AbPKS2 | 26.4 mg/L | Aloe barbadensis | [7] |

| Aloesone Production | Whole cell biocatalysis with AbPKS1 | 2.1 mg/L | Aloe barbadensis | [7] |

Note: SEK4 and SEK4b are shunt products from the in vitro reaction of some octaketide synthases. Aloesone is a heptaketide product. These values provide an indication of the productivity of related polyketide synthases from Aloe.

Table 2: Biochemical Composition of Aloe vera Leaves

| Component | Content | Reference |

| Moisture | 97.42 ± 0.13% | [8][9] |

| Total Soluble Sugars | 120.68 ± 7.24 - 363.03 ± 9.25 mg/mL | [9][10] |

| Reducing Sugars | 97.23 ± 0.05 - 123.33 ± 0.74 mg/mL | [9][10] |

| Ash | 16.88 ± 0.04% (of dry weight) | [8][9] |

| Crude Protein | 6.86 ± 0.06% (of dry weight) | [8][9] |

| Crude Fiber | 73.35 ± 0.30% (of dry weight) | [8][9] |

| Crude Lipid | 2.91 ± 0.09% (of dry weight) | [8][9] |

| Catalase Activity | 1.56 ± 0.14 - 2.8 ± 0.19 IU/mg | [9][10] |

| Peroxidase Activity | 1.46 ± 0.06 - 3.72 ± 0.19 IU/mg | [9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Purification of Octaketide Synthase (OKS)

This protocol describes the expression of Aloe OKS in E. coli and its subsequent purification, a prerequisite for in vitro enzyme assays.[11][12][13]

Methodology:

-

Transformation: Transform the expression vector containing the OKS gene into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture and Induction: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and incubate for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance protein solubility.

-

Cell Harvest and Lysis: Harvest the cells by centrifugation (e.g., 5000 x g for 15 minutes at 4°C). Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors). Lyse the cells by sonication on ice.

-

Purification: Clarify the lysate by centrifugation (e.g., 15000 x g for 30 minutes at 4°C). Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM). Elute the His-tagged OKS protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol) using dialysis or a desalting column.

-

Purity and Concentration: Assess the purity of the enzyme by SDS-PAGE and determine the protein concentration using a standard method such as the Bradford assay.

In Vitro Octaketide Synthase (OKS) Enzyme Assay

This protocol outlines a radiometric assay to determine the activity of the purified OKS enzyme.[14][15]

Methodology:

-

Reaction Mixture Preparation: Prepare the reaction mixture in a total volume of 50-100 µL. The mixture should contain:

-

100 mM potassium phosphate (B84403) buffer (pH 7.0)

-

1-5 µg of purified OKS

-

50 µM Acetyl-CoA (starter unit)

-

100 µM Malonyl-CoA

-

0.5 µCi of [2-¹⁴C]malonyl-CoA (extender unit)

-

-

Initiation and Incubation: Initiate the reaction by adding the purified OKS enzyme. Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Reaction Termination and Product Extraction: Stop the reaction by adding an equal volume of 20% acetic acid. Extract the polyketide products by vortexing with two volumes of ethyl acetate (B1210297).

-

Analysis: Centrifuge to separate the phases and transfer the upper ethyl acetate layer to a new tube. Evaporate the solvent under a stream of nitrogen. Redissolve the residue in a small volume of a suitable solvent (e.g., methanol).

-

Quantification: Analyze the products by thin-layer chromatography (TLC) followed by autoradiography or by liquid scintillation counting of the extracted products.

Identification of Biosynthetic Intermediates and Products by HPLC-MS/MS

This protocol describes the use of High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for the sensitive detection and structural elucidation of this compound and its precursors.[16][17][18][19]

Methodology:

-

Sample Preparation:

-

Plant Tissue: Homogenize fresh or lyophilized Aloe tissue in a suitable solvent (e.g., methanol (B129727) or ethanol). Centrifuge to remove solid debris. The supernatant can be used directly or after a solid-phase extraction (SPE) cleanup step.

-

Enzyme Assays: Use the ethyl acetate extract from the terminated enzyme assay.

-

-

HPLC Separation:

-

Column: Use a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid, is typically used. A representative gradient could be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 90-10% B; 20-25 min, 10% B.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Detection:

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is often suitable for phenolic compounds like anthraquinones.

-

Analysis Mode: Operate the mass spectrometer in full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

-

Tandem MS: Perform product ion scans on the parent ions of interest to obtain fragmentation patterns for structural elucidation. Comparison of fragmentation patterns with authentic standards or in-silico fragmentation databases can aid in identification.

-

Conclusion

The biosynthesis of this compound in plants is a fascinating example of the polyketide pathway, orchestrated primarily by the enzyme Octaketide Synthase. While the core pathway has been outlined, significant opportunities for further research exist, particularly in the detailed characterization of the enzymes involved, the elucidation of the complete reaction mechanism from the linear octaketide to the final product, and the quantification of metabolic flux through the pathway. The experimental protocols provided in this guide offer a solid foundation for researchers to delve deeper into these areas, ultimately paving the way for the biotechnological production of these medicinally important compounds.

References

- 1. scholars.direct [scholars.direct]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Novel type III polyketide synthases from Aloe arborescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Octaketide Synthase from Polygonum cuspidatum Implements Emodin Biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biosynthesis of polyketides by two type III polyketide synthases from Aloe barbadensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. iscientific.org [iscientific.org]

- 11. Heterologous Expression, Purification, and Characterization of Type II Polyketide Synthase Acyl Carrier Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Heterologous Expression and Purification of Eukaryotic ALA Synthase from E. coli | Springer Nature Experiments [experiments.springernature.com]

- 13. researchgate.net [researchgate.net]

- 14. ATP synthase activity assay (radioactive) [protocols.io]

- 15. Radiochemical Assay of Monoamine Oxidase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Combining UHPLC-High Resolution MS and Feeding of Stable Isotope Labeled Polyketide Intermediates for Linking Precursors to End Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A metabologenomics strategy for rapid discovery of polyketides derived from modular polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Anticancer Research on Aloe Emodin

Abstract

Aloe emodin (B1671224), a natural anthraquinone (B42736) found in plants like Aloe vera and Rheum palmatum, has emerged as a promising agent in anticancer research. This technical guide synthesizes preliminary findings on its mechanisms of action, focusing on its efficacy in vitro against a range of human cancer cell lines. Aloe emodin exhibits pleiotropic anticancer properties, including the inhibition of proliferation, induction of cell cycle arrest, and initiation of programmed cell death pathways such as apoptosis, autophagy, and pyroptosis.[1] Its activity is mediated through the modulation of critical cellular signaling networks, most notably the suppression of the pro-survival PI3K/Akt/mTOR pathway and the activation of the stress-responsive MAPK pathway.[2][3][4] This document provides a detailed overview of the quantitative data, experimental methodologies, and signaling pathways implicated in the anticancer effects of Aloe emodin, intended for researchers and professionals in drug development.

In Vitro Anticancer Activity: Cytotoxicity Profile

Aloe emodin has demonstrated a consistent dose- and time-dependent cytotoxic effect across a wide spectrum of human cancer cell lines.[5] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell type and duration of exposure. Notably, it has shown activity against cancers of the colon, breast, liver, lung, and prostate, as well as neuroectodermal tumors and various leukemia cell lines.[2][6][7][8] In some cases, Aloe emodin exhibits selective toxicity towards cancer cells with minimal effect on normal cells, such as human peripheral mononuclear cells.[8]

Table 1: IC50 Values of Aloe Emodin in Various Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Treatment Duration | Reference |

|---|---|---|---|---|

| HT-29 | Colorectal Cancer | 5.38 µg/mL | 48 h | [2] |

| DLD-1 | Colon Carcinoma | > 0.37 mM | 48 h | [6] |

| WiDr | Colon Carcinoma | < 0.37 mM | 48 h | [6] |

| MCF-7 | Breast Carcinoma | 16.56 µg/mL | 48 h | [2] |

| MDA-MB-231 | Breast Cancer | 22.3 µM | Not Specified | [8] |

| A549 | Non-Small Cell Lung | Not Specified (Dose-dependent) | 24, 48, 72 h | [3] |

| NCI-H1299 | Non-Small Cell Lung | Not Specified (Dose-dependent) | 24, 48, 72 h | [3] |

| H460 | Non-Small Cell Lung | ~40 µM (used for apoptosis induction) | Not Specified | [9] |

| Hep G2 | Liver Cancer | Not Specified | Not Specified | [2] |

| Huh-7 | Hepatoma | ~75 µM | Not Specified | [2] |

| U373 | Glioblastoma | 18.59 µg/mL | 48 h | [2] |

| U87.MG | Glioma | 21.73 µM | Not Specified | [8] |

| DU145 | Prostate Cancer | 12.47 µM | 24 h | [10] |

| CCRF-CEM | Leukemia | 9.872 µM | Not Specified | [8] |

| CEM/ADR5000 | Drug-Resistant Leukemia | 12.85 µM | Not Specified | [8] |

| HL-60 | Promyelocytic Leukemia | 20.93 µM | Not Specified | [2] |

| K-562 | Myelogenous Leukemia | 60.98 µM | Not Specified | [2] |

| HeLa | Cervical Cancer | Not Specified (Dose-dependent) | Not Specified | [2][11] |

| T24 | Bladder Cancer | Not Specified (Inhibits viability) | Not Specified | [12] |

| COLO 800, A375 | Melanoma | ~15 µM | Not Specified |[13] |

Core Anticancer Mechanisms

Aloe emodin's anticancer effects are not attributable to a single mechanism but rather to a coordinated assault on multiple cellular processes that are critical for tumor growth and survival.

Apoptosis, or programmed cell death, is a primary mechanism of Aloe emodin's cytotoxicity. It engages both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1]

-

Extrinsic Pathway : Aloe emodin can increase the expression of the Fas/APO-1 death receptor, leading to the activation of caspase-8.[12][14] Activated caspase-8 then cleaves Bid into its truncated form (tBid), which translocates to the mitochondria to trigger the intrinsic pathway.[11]

-

Intrinsic Pathway : The compound disrupts mitochondrial function by downregulating the anti-apoptotic protein Bcl-2 and promoting the pro-apoptotic proteins Bak and Bax.[1][14] This leads to the loss of mitochondrial membrane potential and the release of cytochrome c and apoptosis-inducing factor (AIF) into the cytosol.[5][6] Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3, leading to DNA fragmentation and cell death.[5][14]

-

p53-Dependent Apoptosis : In some cell lines, such as T24 bladder cancer cells, Aloe emodin induces the expression of the tumor suppressor protein p53.[12] This is accompanied by an upregulation of p21 and Bax, further promoting the apoptotic cascade.[12]

Aloe emodin effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G2/M and S phases.[1]

-

G2/M Arrest : In several cancer cell lines, including HL-60 leukemia and T24 bladder cancer, Aloe emodin causes an accumulation of cells in the G2/M phase.[12][15][16] This arrest is often mediated by the inhibition of the Cdk1/Cyclin B1 complex, a key regulator of the G2 to M transition.[12] Aloe emodin can increase the expression of Wee1 and Cdc25c, which directly regulate Cdk1 activity.[12] In some contexts, an increase in the cell cycle inhibitor p27 also contributes to this effect.[15]

-

S Phase Arrest : In glioma and neuroectodermal tumor cells, Aloe emodin has been shown to inhibit S phase progression, preventing DNA replication and further cell division.[1][7]

The anticancer activity of Aloe emodin is fundamentally linked to its ability to interfere with major signaling pathways that govern cell growth, survival, and stress responses.

-

PI3K/Akt/mTOR Pathway Inhibition : The PI3K/Akt/mTOR pathway is a critical pro-survival network that is often hyperactivated in cancer. Aloe emodin has been shown to suppress this pathway in non-small cell lung cancer and breast cancer cells.[2][4] By inhibiting the phosphorylation and activation of key components like Akt and mTOR, Aloe emodin curtails signals that promote cell proliferation and survival, thereby inducing apoptosis and autophagy.[2][3][4]

-

MAPK Pathway Activation : The Mitogen-Activated Protein Kinase (MAPK) pathway plays a dual role in cancer, but its stress-activated branches, p38 and JNK, are often associated with apoptosis. Aloe emodin treatment leads to the activation of p38 and JNK in several cancer cell lines.[2][9] This activation, coupled with a decrease in the pro-proliferative phospho-ERK level, shifts the cellular balance towards apoptosis and autophagy.[2]

Beyond apoptosis, Aloe emodin can trigger other forms of programmed cell death.

-

Autophagy : In non-small cell lung cancer and osteosarcoma cells, Aloe emodin induces autophagy, a cellular self-digestion process.[3][17] This is often initiated by an increase in reactive oxygen species (ROS), which in turn activates the MAPK pathway and inhibits the Akt/mTOR pathway.[2][3] Autophagy can have a dual role; while sometimes protective, in this context, it appears to contribute to or trigger apoptosis.[3]

-

Pyroptosis : A novel finding in HeLa cells demonstrates that Aloe emodin can induce pyroptosis, a highly inflammatory form of cell death.[11] This process is dependent on the activation of caspase-3, which cleaves Gasdermin E (GSDME). The N-terminal fragment of GSDME then forms pores in the cell membrane, leading to cell lysis.[11]

Detailed Experimental Protocols

The investigation of Aloe emodin's anticancer effects relies on a set of standard and specialized molecular and cell biology techniques.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding : Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treatment : Expose the cells to various concentrations of Aloe emodin (e.g., 5-25 µM) dissolved in a suitable solvent like DMSO (with a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition : Add MTT solution (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by mitochondrial reductases in viable cells.[18]

-

Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement : Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control cells.

Flow cytometry is used to quantify apoptosis and analyze cell cycle distribution.

-

Cell Preparation : Culture and treat cells with Aloe emodin as described above. Harvest the cells by trypsinization and wash with cold PBS.

-

Staining for Apoptosis : Resuspend cells in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark. Annexin V binds to externalized phosphatidylserine (B164497) on apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells.

-

Staining for Cell Cycle : Fix cells in cold 70% ethanol. Wash and resuspend in a solution containing PI and RNase A to stain the cellular DNA content.

-

Analysis : Analyze the stained cells using a flow cytometer. For apoptosis, differentiate between viable, early apoptotic, late apoptotic, and necrotic populations. For cell cycle, quantify the percentage of cells in the G0/G1, S, and G2/M phases based on DNA content.[12]

This technique is used to detect and quantify specific proteins involved in the signaling pathways affected by Aloe emodin.

-

Protein Extraction : Treat cells with Aloe emodin, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Electrophoresis : Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation : Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity relative to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

The preliminary in vitro research on Aloe emodin anthrone (B1665570) strongly supports its potential as an anticancer agent.[1] Its ability to act on cancer cells in a pleiotropic manner—inducing apoptosis, cell cycle arrest, and autophagy through the modulation of central signaling pathways like PI3K/Akt and MAPK—makes it a compelling candidate for further development.[1][2] The data gathered from numerous studies consistently highlight its efficacy across a diverse range of cancer types.

Future research should focus on translating these promising in vitro findings into in vivo models to assess efficacy, toxicity, and pharmacokinetics.[1] Studies on animal models have already shown that Aloe emodin can inhibit the growth of human neuroectodermal tumors without appreciable toxic effects.[7] Further investigation into combination therapies, where Aloe emodin could be used to sensitize cancer cells to conventional chemotherapeutic agents, is also a promising avenue.[2] Elucidating the precise molecular targets and continuing to explore novel mechanisms, such as its role in pyroptosis, will be crucial for its potential transition into clinical trials.[1][11]

References

- 1. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aloe-emodin induces autophagy and apoptotic cell death in non-small cell lung cancer cells via Akt/mTOR and MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 5. Aloe-emodin, an anthraquinone, in vitro inhibits proliferation and induces apoptosis in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Aloe-emodin, an anthraquinone, in vitro inhibits proliferation and induces apoptosis in human colon carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 12. Aloe-emodin induces apoptosis in T24 human bladder cancer cells through the p53 dependent apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Effects and mechanisms of aloe-emodin on cell death in human lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Aloe-emodin induced in vitro G2/M arrest of cell cycle in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Aloe-emodin induces in vitro G2/M arrest and alkaline phosphatase activation in human oral cancer KB cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Aloe-emodin-mediated photodynamic therapy induces autophagy and apoptosis in human osteosarcoma cell line MG‑63 through the ROS/JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study [frontiersin.org]

Navigating the Solubility of Aloe Emodin Anthrone: A Technical Guide for Researchers

An In-depth Exploration of Solvent Interactions and Methodologies for Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aloe emodin (B1671224) anthrone (B1665570), a compound of significant interest in pharmaceutical research. Due to the inherent instability of aloe emodin anthrone and the limited availability of direct solubility data, this document leverages data for its stable oxidized form, aloe emodin, as a close proxy. This information is critical for researchers and scientists engaged in the formulation and development of novel therapeutics based on this anthraquinone.

Core Concepts: Understanding Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. For drug development, understanding and quantifying solubility is paramount for achieving desired bioavailability and therapeutic efficacy. This guide delves into the solubility of this compound in a range of common laboratory solvents, presenting both qualitative and quantitative data to inform experimental design and formulation strategies.

Quantitative Solubility of Aloe Emodin

The following table summarizes the mole fraction solubility (10^5 * x) of aloe emodin in several polar protic solvents at various temperatures. This data provides a quantitative basis for solvent selection and optimization of experimental conditions.

| Temperature (K) | Water | Methanol | Ethanol | 1-Propanol | 1-Butanol | 2-Butanol | 1-Pentanol |

| 278.15 | 0.0652 | 0.4015 | 2.893 | 4.012 | 6.981 | 3.452 | 10.43 |

| 283.15 | 0.0718 | 0.4431 | 3.201 | 4.438 | 7.725 | 3.821 | 11.54 |

| 288.15 | 0.0791 | 0.4892 | 3.538 | 4.909 | 8.541 | 4.226 | 12.76 |

| 293.15 | 0.0872 | 0.5390 | 3.909 | 5.424 | 9.432 | 4.670 | 14.11 |

| 298.15 | 0.0961 | 0.5946 | 4.319 | 5.991 | 10.42 | 5.161 | 15.59 |

| 303.15 | 0.1059 | 0.6559 | 4.769 | 6.617 | 11.51 | 5.701 | 17.22 |

| 308.15 | 0.1167 | 0.7236 | 5.267 | 7.308 | 12.71 | 6.297 | 18.99 |

| 313.15 | 0.1286 | 0.7984 | 5.817 | 8.071 | 14.04 | 6.956 | 20.98 |

| 318.15 | 0.1417 | 0.8799 | 6.424 | 8.913 | 15.51 | 7.684 | 23.17 |

Qualitative and Additional Quantitative Solubility Data for Aloe Emodin:

| Solvent | Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Approximately 2 mg/mL[1] | Soluble[2] |

| Dimethylformamide (DMF) | Approximately 5 mg/mL[1] | |

| Chloroform | Slightly soluble[3] | Soluble in hot chloroform[4] |

| Ether | Soluble in hot ether[3][4] | Slightly soluble[5] |

| Benzene | Soluble in hot benzene[3][4] | Slightly soluble[5] |

| Ethanol (Hot) | Freely soluble[3][4] | |

| Acetone | Soluble[6] | |

| Aqueous Ammonia | Soluble (solution is crimson)[3][4] | |

| Sulfuric Acid | Soluble (solution is crimson)[3][4] |

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires robust experimental methodologies. The following section details a common protocol for determining the solubility of compounds like aloe emodin.

Static Analytic Method using UV/Vis Spectrophotometry

This method is widely used for determining the equilibrium solubility of a compound in various solvents at different temperatures.

Materials:

-

Aloe Emodin

-

Selected solvents (e.g., water, ethanol, methanol)

-

Constant temperature water bath

-

Analytical balance

-

UV/Vis spectrophotometer

-

Centrifuge

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions: An excess amount of aloe emodin is added to a known volume of the selected solvent in a sealed container.

-

Equilibration: The mixture is agitated in a constant temperature water bath for a sufficient time to ensure equilibrium is reached. The temperature is carefully controlled and monitored.

-

Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

-

Sample Dilution: A known aliquot of the clear supernatant is carefully withdrawn and diluted with the same solvent to a concentration within the linear range of the UV/Vis spectrophotometer.

-

Spectrophotometric Analysis: The absorbance of the diluted solution is measured at the wavelength of maximum absorbance (λmax) for aloe emodin.

-

Concentration Determination: The concentration of aloe emodin in the saturated solution is calculated using a pre-established calibration curve of absorbance versus concentration.

-

Data Conversion: The solubility is typically expressed in terms of mole fraction, molarity, or grams per 100 mL.

Below is a graphical representation of a typical experimental workflow for solubility determination.

References

Spectroscopic data of Aloe emodin anthrone (NMR, IR, MS)

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Aloe Emodin (B1671224), a key bioactive anthraquinone (B42736). While the initial request specified Aloe Emodin Anthrone (B1665570), a thorough literature search revealed a scarcity of publicly available, detailed spectroscopic data for this specific reduced form. Aloe Emodin, the oxidized anthraquinone form, is extensively characterized and its data is presented herein. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.

Introduction: Aloe Emodin vs. Aloe Emodin Anthrone

Aloe Emodin (1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione) is a naturally occurring anthraquinone found in various plants, including those of the Aloe genus.[1] Its biological activities have been the subject of extensive research. This compound is the reduced form of Aloe Emodin. The primary structural difference lies in the central ring system: the anthraquinone contains two ketone (C=O) groups at positions 9 and 10, whereas the anthrone has one ketone and one methylene (B1212753) (CH2) or hydroxyl (C-OH) group in a tautomeric relationship. This structural variance significantly impacts the electronic and, consequently, the spectroscopic properties of the molecule.

Due to the limited availability of specific spectroscopic data for isolated this compound, this guide will focus on the well-documented spectroscopic characteristics of Aloe Emodin.

Spectroscopic Data of Aloe Emodin

The following sections present the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Aloe Emodin, compiled from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The ¹H and ¹³C NMR data for Aloe Emodin are summarized below.

Table 1: ¹H NMR Spectroscopic Data for Aloe Emodin

| Proton Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| 1-OH | 11.89 (s) | DMSO-d₆ | [2] |

| 8-OH | 11.95 (s) | DMSO-d₆ | [2] |

| H-2 | 7.25 (s) | DMSO-d₆ | [2] |

| H-4 | 7.66 (s) | DMSO-d₆ | [2] |

| H-5 | 7.68 (d) | DMSO-d₆ | [2] |

| H-6 | 7.78 (t) | DMSO-d₆ | [2] |

| H-7 | 7.34 (d) | DMSO-d₆ | [2] |

| 3-CH₂OH | 4.81 | Acetone-d₆ | [3] |

Table 2: ¹³C NMR Spectroscopic Data for Aloe Emodin

| Carbon Assignment | Chemical Shift (δ) in ppm | Solvent | Reference |

| C-1 | 161.31 | DMSO-d₆ | [4] |

| C-8 | 161.60 | DMSO-d₆ | [4] |

| C-9 | 181.35 | DMSO-d₆ | [4] |

| C-10 | 191.51 | DMSO-d₆ | [4] |

| Additional data would be populated here if available in search results. |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic IR absorption bands for Aloe Emodin are listed below.

Table 3: IR Spectroscopic Data for Aloe Emodin

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3131 | O-H stretch | [4] |

| 1672 | C=O stretch (non-H-bonded) | [4] |

| 1628 | C=O stretch (H-bonded) | [4] |

| 1572 | C=C aromatic stretch | [4] |

| 1400 | - | [4] |

| 1288 | C-O stretch | [4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: Mass Spectrometry Data for Aloe Emodin

| Technique | m/z Value | Assignment | Reference |

| ESI-MS | 269.98 | [M-H]⁻ | [3] |

| GC-MS | 270 | [M]⁺ | [5] |

| HRMS-ESI | 271.0601 | [M+H]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols suitable for the analysis of anthraquinones and related compounds like anthrones.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh 5-10 mg of the purified Aloe Emodin sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool into a standard 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

¹H NMR Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30' on Bruker instruments).

-

Solvent Signal Suppression: If necessary, use a presaturation sequence to suppress the residual solvent signal.

-

Acquisition Parameters:

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64 (depending on sample concentration)

-

Relaxation Delay (d1): 1-5 s

-

Acquisition Time: ~2-4 s

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

-

Acquisition Parameters:

-

Spectral Width: ~200-250 ppm

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay (d1): 2 s

-

-

Processing: Similar to ¹H NMR processing.

IR Spectroscopy Protocol

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (~1-2 mg) of the dry Aloe Emodin sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet-forming die.

-

Press the powder under high pressure (several tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Procedure:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder.

-

Acquire the sample spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry Protocol

Sample Preparation (for ESI-MS):

-

Prepare a dilute solution of the Aloe Emodin sample (~10-100 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

A small amount of formic acid or ammonium (B1175870) hydroxide (B78521) can be added to the solvent to promote ionization in positive or negative mode, respectively.

Data Acquisition (LC-MS with ESI source):

-

Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.[6]

-

Chromatography: A C18 column is typically used for separation. The mobile phase often consists of a gradient of water and acetonitrile, both containing a small amount of an acid like formic acid.[7]

-

MS Parameters:

-

Ionization Mode: ESI can be run in either positive or negative ion mode. For anthraquinones, negative mode is often effective.[6]

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

-

Scan Range: A typical scan range would be m/z 100-1000.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a natural product like Aloe Emodin.

Caption: A generalized workflow for the spectroscopic analysis and structure elucidation of a natural product.

Conclusion

This technical guide provides a consolidated resource of the key spectroscopic data for Aloe Emodin, a compound of significant interest to the scientific community. While data for this compound remains elusive in readily accessible literature, the information provided here for its oxidized counterpart, Aloe Emodin, serves as a valuable reference for researchers in natural product chemistry, pharmacology, and drug development. The detailed protocols offer practical guidance for obtaining high-quality spectroscopic data for this class of compounds.

References

Unveiling the Therapeutic Potential of Aloe Emodin Anthrone: A Technical Guide to its Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aloe emodin (B1671224), a natural anthraquinone (B42736) present in various medicinal plants, exists in equilibrium with its tautomeric form, aloe emodin anthrone. This dynamic interplay is crucial to its diverse pharmacological activities, which span anticancer, anti-inflammatory, and antiviral effects. This technical guide provides an in-depth exploration of the molecular targets and mechanisms of action of aloe emodin, with a focus on key signaling pathways implicated in its therapeutic effects. Quantitative data from various studies are summarized, detailed experimental protocols for key assays are provided, and complex signaling interactions are visualized to offer a comprehensive resource for researchers and drug development professionals.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Aloe emodin exhibits pleiotropic effects against a wide range of cancer types by modulating numerous signaling pathways that govern cell proliferation, survival, and metastasis.

Key Signaling Pathways in Cancer

1. PI3K/Akt/mTOR Pathway: A central regulator of cell growth and survival, the PI3K/Akt/mTOR pathway is a frequent target of aloe emodin. In non-small cell lung carcinoma (NSCLC) and other cancers, aloe emodin has been shown to inhibit the phosphorylation of key components of this pathway, leading to decreased cell proliferation and induction of apoptosis.[1][2][3]

Caption: Aloe emodin inhibits the PI3K/Akt/mTOR signaling pathway.

2. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for cell proliferation and apoptosis. Aloe emodin has been shown to modulate this pathway, often leading to the induction of apoptosis in cancer cells.[2][4] In some contexts, it can upregulate JNK and p38, promoting apoptosis, while in others, it may inhibit ERK signaling.[5]

Caption: Aloe emodin modulates the MAPK signaling pathway.

3. Apoptosis Induction: Aloe emodin induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It can increase the levels of pro-apoptotic proteins like Bax and decrease anti-apoptotic proteins like Bcl-2, leading to caspase activation.[4] It also promotes the generation of reactive oxygen species (ROS), which can trigger apoptosis.[2][4]

4. Cell Cycle Arrest: Aloe emodin can cause cell cycle arrest at various phases, depending on the cancer cell type. For instance, it has been observed to induce G2/M phase arrest in nasopharyngeal carcinoma cells and S phase arrest in oral squamous carcinoma cells.[4][6] This is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of aloe emodin against various human cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Duration (hours) | Reference |

| U373 | Human glioblastoma | 18.59 µg/mL | 48 | [6] |

| MCF-7 | Human breast carcinoma | 16.56 µg/mL | 48 | [6] |

| HT-29 | Human colorectal cancer | 5.38 µg/mL | 48 | [6] |

| Huh-7 | Hepatoma | ~75 | Not Specified | [6] |

| U87 | Glioma | 58.6 µg/mL | 24 | [6] |

| U87 | Glioma | 25.0 µg/mL | 48 | [6] |

| U87 | Glioma | 24.4 µg/mL | 72 | [6] |

| MGC-803 | Gastric cancer | <40 | Not Specified | [6] |

| SGC-7901 | Gastric cancer | <40 | Not Specified | [6] |

| SCC15 | Oral squamous cancer | 60.90 | Not Specified | [6] |

| K-562 | Leukemia | 60.98 | Not Specified | [6] |

| HL-60 | Leukemia | 20.93 | Not Specified | [6] |

| P3HR-1 | Leukemia | 28.06 | Not Specified | [6] |

| COLO 800 | Melanoma | ~15 | 48 | [7] |

| COLO 794 | Melanoma | ~15 | 48 | [7] |

| A375 | Melanoma | ~15 | 48 | [7] |

Anti-Inflammatory Activity: Quelling the Fire

Chronic inflammation is a key driver of many diseases. Aloe emodin exhibits potent anti-inflammatory effects by targeting key inflammatory mediators and pathways.

Key Signaling Pathways in Inflammation

1. NF-κB Signaling Pathway: The transcription factor NF-κB is a master regulator of inflammation. Aloe emodin has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as enzymes like iNOS and COX-2.[8][9][10]

Caption: Aloe emodin inhibits NF-κB signaling to reduce inflammation.

2. MAPK Signaling Pathway: As in cancer, the MAPK pathway plays a role in inflammation. Aloe emodin can suppress the phosphorylation of MAPKs (p38, JNK, ERK) in response to inflammatory stimuli, contributing to its anti-inflammatory effects.[8][9]

Antiviral Activity: A Broad-Spectrum Defense

Aloe emodin has demonstrated antiviral activity against a range of enveloped and non-enveloped viruses.

Mechanisms of Antiviral Action

-

Inhibition of Viral Entry and Replication: Aloe emodin can interfere with the attachment and entry of viruses into host cells.[11] It has also been shown to inhibit the replication of viruses such as Japanese encephalitis virus (JEV) and enterovirus 71.[12]

-

Induction of Interferon Response: A key mechanism of its antiviral activity is the induction of the interferon (IFN) signaling response, which is a critical component of the innate immune system's defense against viruses.[12]

-

Direct Virucidal Effects: For some enveloped viruses, such as herpes simplex virus, aloe emodin can directly disrupt the viral envelope, leading to inactivation.[13]

Quantitative Data: Antiviral Efficacy

The following table presents the 50% inhibitory concentration (IC50) of aloe emodin against different viruses.

| Virus | Cell Line | IC50 | Reference |

| Japanese Encephalitis Virus (JEV) | HL-CZ | 0.50 µg/mL - 1.51 µg/mL | [12] |

| Enterovirus 71 (EV71) | TE-671 | 0.14 µg/mL - 0.52 µg/mL | [12] |

| Influenza A Virus | MDCK | < 0.05 µg/mL | [14] |

| JEV NS2B-NS3A protease | - | 7.3 µg/mL | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in the study of aloe emodin's therapeutic effects.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of aloe emodin on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of aloe emodin (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

Western Blot Analysis

Objective: To analyze the expression levels of proteins in key signaling pathways.

Protocol:

-

Treat cells with aloe emodin at the desired concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Plaque Reduction Assay

Objective: To evaluate the antiviral activity of aloe emodin.

Protocol:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Pre-incubate the virus with various concentrations of aloe emodin for 1 hour at 37°C.

-

Infect the cell monolayer with the virus-drug mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with medium containing 1% low-melting-point agarose (B213101) and the corresponding concentrations of aloe emodin.

-

Incubate the plates at 37°C until plaques are formed.

-

Fix the cells with 4% formaldehyde (B43269) and stain with 0.5% crystal violet.

-

Count the number of plaques and calculate the percentage of inhibition relative to the virus control.

Conclusion and Future Directions

This compound, through its equilibrium with aloe emodin, presents a compelling profile as a multi-target therapeutic agent. Its ability to modulate critical signaling pathways in cancer, inflammation, and viral infections underscores its potential for the development of novel therapies. The quantitative data and mechanistic insights provided in this guide offer a solid foundation for further research. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the development of drug delivery systems to enhance its therapeutic index. The detailed protocols and pathway visualizations herein are intended to facilitate the design and execution of such investigations, ultimately accelerating the translation of this promising natural compound into clinical applications.

References

- 1. Aloe emodin Inhibits Proliferation and Promotes Apoptosis in Non-Small Cell Lung Carcinoma (NSCLC) Cells by Deactivating PI3K/Akt/mTOR Signaling Pathways | Texila Journal [texilajournal.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Anti-cancer effects of aloe-emodin: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emodin and aloe-emodin, two potential molecules in regulating cell migration of skin cells through the MAP kinase pathway and affecting Caenorhabditis elegans thermotolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Emodin and Aloe-Emodin Reduce Cell Growth and Disrupt Metabolic Plasticity in Human Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Aloe-Emodin Suppresses Oxidative Stress and Inflammation via a PI3K-Dependent Mechanism in a Murine Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Aloe-emodin is an interferon-inducing agent with antiviral activity against Japanese encephalitis virus and enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inactivation of enveloped viruses by anthraquinones extracted from plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Utilization of Aloe Compounds in Combatting Viral Diseases [mdpi.com]

A Comprehensive Technical Review of the Biological Activities of Aloe Emodin and its Anthrone Metabolite

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Aloe-emodin (B1665711) (1,8-dihydroxy-3-hydroxymethyl-anthraquinone), a primary active anthraquinone (B42736) found in plants like Aloe vera and Rheum palmatum, has demonstrated a wide spectrum of pharmacological activities.[1][2] Its biological functions, which include anticancer, antiviral, anti-inflammatory, antibacterial, and neuroprotective effects, have positioned it as a promising candidate for drug development.[3][4] This document provides an in-depth technical guide on the core biological activities of aloe-emodin and its active metabolite, aloe-emodin anthrone (B1665570). It synthesizes quantitative data from key studies, details experimental methodologies, and visualizes the complex signaling pathways involved. The primary focus is to furnish researchers and drug development professionals with a comprehensive resource to facilitate further investigation and application of this multifaceted compound.

Core Biological Activities

Aloe-emodin exhibits a diverse range of biological effects, targeting various cellular processes and pathways. Its primary activities are summarized below:

-

Anticancer Activity: Aloe-emodin induces cell death, inhibits proliferation, and prevents metastasis across various cancer types. Mechanisms include the induction of apoptosis and pyroptosis, cell cycle arrest, and modulation of key oncogenic signaling pathways.[5][6] It shows selective cytotoxicity against certain tumor cells, such as those of neuroectodermal origin.[7][8]

-

Antiviral Activity: The compound has demonstrated efficacy against a broad range of enveloped and non-enveloped viruses.[9] Its mechanisms involve inducing an interferon response and upregulating antiviral genes, thereby inhibiting viral replication.[10][11][12]

-

Anti-inflammatory Activity: Aloe-emodin exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin (B15479496) E2.[13][14] It also functions as a powerful mast cell stabilizer.[15]

-

Other Activities: Emerging evidence also points to antibacterial, antiparasitic, hepatoprotective, and neuroprotective properties, broadening its therapeutic potential.[3][4]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data from various studies, providing a comparative overview of aloe-emodin's efficacy in different experimental models.

Table 1: Anticancer Activity

| Cancer Type | Cell Line | Metric | Value | Reference |

| Neuroectodermal Tumors | Neuroblastoma, Ewing's Sarcoma | ED₅₀ | 1 - 13 µM | [7] |

| Glioma | U87 | IC₅₀ (48h) | 25.0 µg/mL | [6] |

| Oral Squamous Cancer | SCC15 | IC₅₀ | 60.90 µM | [6] |

| Hepatoma | Huh-7 | IC₅₀ | ~75 µM | [6] |

| Lung Squamous Carcinoma | CH27 | Apoptosis Inducing Conc. | 40 µM | [16] |

| Lung Nonsmall Carcinoma | H460 | Apoptosis Inducing Conc. | 40 µM | [17] |

Table 2: Antiviral Activity

| Virus | Cell Line | Metric | Value | Reference |

| Influenza A Virus | MDCK | IC₅₀ (Yield) | < 0.05 µg/mL | [10][12] |

| Japanese Encephalitis Virus (JEV) | HL-CZ | IC₅₀ | 0.50 µg/mL | [11] |

| Japanese Encephalitis Virus (JEV) | TE-671 | IC₅₀ | 1.51 µg/mL | [11] |

| Enterovirus 71 (EV71) | TE-671 | IC₅₀ | 0.14 µg/mL | [11] |

| Enterovirus 71 (EV71) | HL-CZ | IC₅₀ | 0.52 µg/mL | [11] |

| JEV NS2B-NS3A Protease | In vitro | IC₅₀ | 7.3 µg/mL | [9] |

Table 3: Anti-inflammatory & Other Activities

| Activity | Model | Metric | Value / Effect | Reference |

| Anti-inflammatory | Carrageenan-induced paw edema (Rat) | Dose | 50 & 75 mg/kg (Significant reduction) | [13] |

| Anti-inflammatory | Freund's adjuvant-induced arthritis (Rat) | Dose | 50 & 75 mg/kg (Significant reduction) | [13] |

| Prostate Cancer | DU145 cells | ROS Induction | Significant at 20 & 25 µM | [18] |

| Colonic Permeation Enhancement | Rat colonic mucosa | Effect | Dose-dependent increase in permeability | [19] |

Mechanisms of Action & Signaling Pathways

Aloe-emodin's biological effects are mediated through its interaction with a multitude of cellular signaling pathways.

Anticancer Signaling Pathways

Aloe-emodin induces programmed cell death in cancer cells through multiple interconnected pathways. In HeLa cervical cancer cells, it triggers mitochondrial dysfunction, leading to the activation of the intrinsic apoptosis pathway and GSDME-mediated pyroptosis.[5] In lung cancer cells, it modulates Bcl-2 family proteins and activates caspases through both intrinsic (Bax) and extrinsic (Fas) pathways.[16]

Caption: Aloe-emodin induces pyroptosis via the mitochondrial-caspase-GSDME axis.[5]

In androgen-independent prostate cancer cells, aloe-emodin has been shown to inhibit the Wnt/β-catenin signaling pathway, a crucial pathway for cancer progression.[18]

Caption: Aloe-emodin suppresses prostate cancer cell growth by inhibiting Wnt/β-catenin signaling.[18]

Antiviral Signaling Pathways

Aloe-emodin combats viral infections by stimulating the host's innate immune response. Against influenza A virus, it upregulates Galectin-3, which in turn restores the STAT1-mediated antiviral response that is often inhibited by the viral NS1 protein. This leads to the expression of key antiviral genes.[10][12] It is also identified as a potent interferon (IFN) inducer, activating both ISRE and GAS-driven gene expression, leading to the production of antiviral proteins like PKR and OAS.[11][20]

Caption: Aloe-emodin inhibits influenza A virus by upregulating Galectin-3 and restoring STAT1 signaling.[10]

Anti-inflammatory and Permeability Enhancement Pathways

The anti-inflammatory action of aloe-emodin involves the suppression of key inflammatory pathways such as NF-κB, leading to reduced production of inflammatory cytokines.[14] A unique mechanism involves its ability to stabilize mast cells by directly activating the mitochondrial calcium uniporter (MCU), which decreases cytosolic Ca²⁺ levels and inhibits degranulation.[15]

The related compound, aloe-emodin anthrone (AEA), enhances intestinal permeability. It stimulates mast cells in the colonic mucosa, triggering histamine (B1213489) release. Histamine then binds to H₁ receptors, activating a Protein Kinase C (PKC) intracellular pathway that opens tight junctions between epithelial cells.[19]

Caption: Workflow for permeability enhancement by Aloe-emodin anthrone in rat colonic mucosa.[19]

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in this review.

Antiviral Plaque Reduction Assay (for JEV and EV71)

-

Objective: To determine the 50% inhibitory concentration (IC₅₀) of aloe-emodin against viral replication.

-

Cell Lines: Human medulloblastoma cells (TE-671) and human promonocyte cells (HL-CZ).

-

Methodology:

-

Cells are seeded in 24-well plates and grown to confluence.

-

The cell monolayer is infected with a known titer of JEV or EV71 for 1 hour.

-

The virus inoculum is removed, and the cells are washed.

-

An overlay medium (e.g., DMEM containing 2% FBS and 0.5% methylcellulose) with serial dilutions of aloe-emodin is added to the wells.

-

Plates are incubated for a duration specific to the virus (e.g., 3-4 days) until plaques are visible.

-

The overlay is removed, and the cell monolayer is fixed and stained (e.g., with 1% crystal violet).

-

Plaques are counted, and the percentage of plaque reduction relative to a vehicle-treated control is calculated. The IC₅₀ is determined as the concentration of aloe-emodin that reduces the plaque number by 50%.[11][20]

-

Cell Viability and Proliferation Assay (Anticancer)

-

Objective: To determine the half-maximal effective dose (ED₅₀) or inhibitory concentration (IC₅₀) of aloe-emodin on cancer cell growth.

-

Assay: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay or similar colorimetric assays (e.g., MTT, XTT).

-

Methodology:

-

Cancer cells (e.g., U87 glioma, SCC15) are seeded in 96-well plates at a predetermined density.

-

After allowing cells to adhere (typically 24 hours), they are treated with various concentrations of aloe-emodin or a vehicle control.

-

Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

The MTS reagent is added to each well and incubated for 1-4 hours, allowing viable cells to convert the tetrazolium salt into a colored formazan (B1609692) product.

-

The absorbance is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The ED₅₀ or IC₅₀ is calculated from the dose-response curve.[6]

-

In Vivo Anti-inflammatory Carrageenan-Induced Paw Edema Model

-

Objective: To evaluate the in vivo anti-inflammatory activity of aloe-emodin.

-

Animal Model: Wistar or Sprague-Dawley rats.

-

Methodology:

-

Animals are divided into groups: control, standard drug (e.g., Diclofenac sodium 10 mg/kg), and test groups (aloe-emodin at 50 and 75 mg/kg).

-

The test compounds or vehicle are administered orally or intraperitoneally.

-

After a set time (e.g., 1 hour), a sub-plantar injection of 1% carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw volume is measured at baseline and at regular intervals post-injection (e.g., 1, 2, 3, 4 hours) using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups with the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[13]

-

Conclusion and Future Directions

Aloe-emodin and its anthrone form are natural compounds with a remarkable breadth of biological activities, supported by a growing body of scientific evidence. The well-defined mechanisms, particularly in anticancer and antiviral applications, highlight its potential as a lead compound for novel therapeutics. The quantitative data demonstrate potency in the micromolar to nanomolar range for various activities. However, challenges such as poor bioavailability and potential for toxicity at high doses must be addressed.[1][3][4] Future research should focus on the development of advanced drug delivery systems, such as nanoformulations, to enhance biocompatibility and therapeutic efficacy, and on further elucidating its complex interactions with cellular pathways to fully harness its therapeutic potential.[1][2]

References

- 1. Aloe-emodin: Progress in Pharmacological Activity, Safety, and Pharmaceutical Formulation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aloe-emodin: A review of its pharmacology, toxicity, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Aloe-Emodin Induces Mitochondrial Dysfunction and Pyroptosis by Activation of the Caspase-9/3/Gasdermin E Axis in HeLa Cells [frontiersin.org]

- 6. Advances in Understanding the Role of Aloe Emodin and Targeted Drug Delivery Systems in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Aloe-emodin is a new type of anticancer agent with selective activity against neuroectodermal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Utilization of Aloe Compounds in Combatting Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 11. Aloe-emodin is an interferon-inducing agent with antiviral activity against Japanese encephalitis virus and enterovirus 71 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antiviral activity of aloe-emodin against influenza A virus via galectin-3 up-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Inflammatory and Antiarthritic Activity of Anthraquinone Derivatives in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Aloe-emodin, a naturally occurring anthraquinone, is a highly potent mast cell stabilizer through activating mitochondrial calcium uniporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects and mechanisms of aloe-emodin on cell death in human lung squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Signaling pathway for aloe-emodin-induced apoptosis in human H460 lung nonsmall carcinoma cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Aloe-emodin exhibits growth-suppressive effects on androgen-independent human prostate cancer DU145 cells via inhibiting the Wnt/β-catenin signaling pathway: an in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Permeation-enhancing effect of aloe-emodin anthrone on water-soluble and poorly permeable compounds in rat colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Aloe-emodin is an interferon-inducing agent with antiviral activity against Japanese encephalitis virus and enterovirus 71 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Aloe emodin anthrone extraction and purification protocol